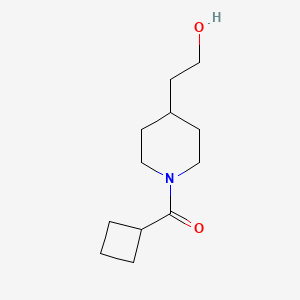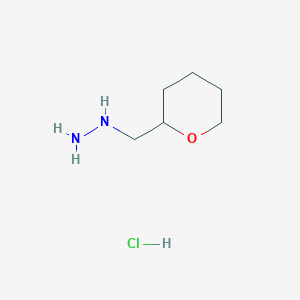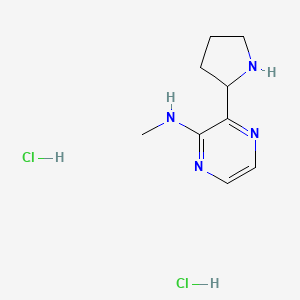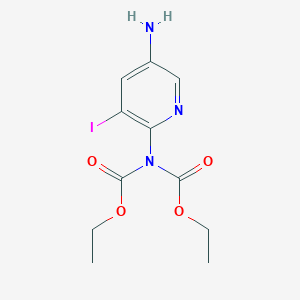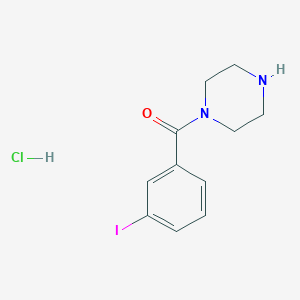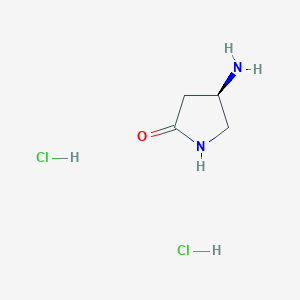![molecular formula C9H9F3N2O3S B1413517 2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate CAS No. 1924283-65-7](/img/structure/B1413517.png)
2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate
Descripción general
Descripción
2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate is a synthetic organic compound with the molecular formula C9H9F3N2O3S It is characterized by the presence of a trifluoroethyl group, a pyrano-thiazole ring system, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate typically involves the following steps:
Formation of the Pyrano-Thiazole Ring: The pyrano-thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides or trifluoroethyl sulfonates.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with an isocyanate or a carbamoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the carbamate nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroethyl halides, isocyanates, carbamoyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, while the pyrano-thiazole ring system can contribute to its overall stability and bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate
- 2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}urea
- 2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}amide
Uniqueness
This compound is unique due to the presence of the trifluoroethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3S/c10-9(11,12)4-17-8(15)14-7-13-5-1-2-16-3-6(5)18-7/h1-4H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJYYJFCMUXVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



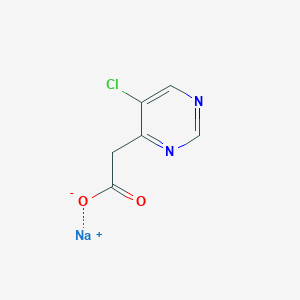
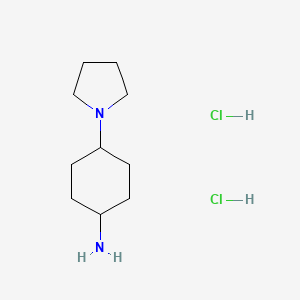
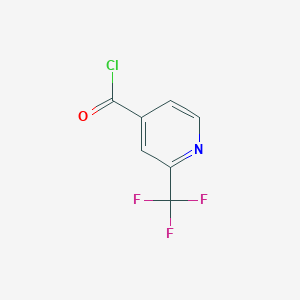
![N-(2-Chloroethyl)-N'-[4-cyano-3-(trifluoromethyl)phenyl]urea](/img/structure/B1413440.png)
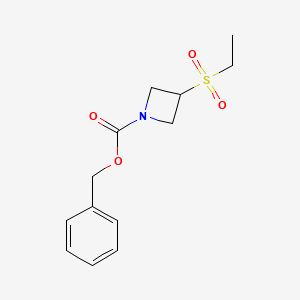
![5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1413443.png)
